molecular formula C11H14ClN3O2 B2604605 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 1435804-87-7

2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B2604605
CAS No.: 1435804-87-7
M. Wt: 255.7
InChI Key: RGPHKBZTDKNILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine: is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This specific compound features a phenoxymethyl group attached to the oxadiazole ring, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the phenoxymethyl and ethanamine groups. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenoxymethyl group can be introduced through nucleophilic substitution reactions, and the ethanamine moiety can be added via reductive amination or other suitable methods .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological studies due to its ability to interact with biological targets. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .

Medicine: In medicinal chemistry, this compound is being studied for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including infections and cancer .

Industry: The compound is also used in the industry for the synthesis of advanced materials. Its unique chemical properties make it suitable for the development of polymers, coatings, and other materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: Compared to other oxadiazoles, 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine is unique due to the presence of the phenoxymethyl and ethanamine groups. These functional groups confer specific chemical and biological properties, making it distinct from other oxadiazole derivatives. For example, the phenoxymethyl group can enhance the compound’s lipophilicity, while the ethanamine moiety can improve its interaction with biological targets .

Properties

IUPAC Name

2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-7-6-11-13-10(14-16-11)8-15-9-4-2-1-3-5-9/h1-5H,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPSOHQQHBJCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NOC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.